[(Z)-1,2-diphenylethylideneamino]thiourea
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Overview
Description
[(Z)-1,2-diphenylethylideneamino]thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,2-diphenylethylideneamino]thiourea typically involves the reaction of (Z)-1,2-diphenylethylideneamine with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1,2-diphenylethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(Z)-1,2-diphenylethylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anticancer agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-1,2-diphenylethylideneamino]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler compound with similar chemical properties but less complex structure.
1,3-diphenylthiourea: A related compound with two phenyl groups attached to the thiourea moiety.
N-phenylthiourea: Another similar compound with a single phenyl group attached to the thiourea moiety.
Uniqueness
[(Z)-1,2-diphenylethylideneamino]thiourea is unique due to its (Z)-1,2-diphenylethylideneamino moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[(Z)-1,2-diphenylethylideneamino]thiourea |
InChI |
InChI=1S/C15H15N3S/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14- |
InChI Key |
WHRFFXUXTGIZOH-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/NC(=S)N)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=S)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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